1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a pyrrolidinyl group, and a butynyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halide under basic conditions to form the but-2-yn-1-yl intermediate.
Introduction of the pyrrolidinyl group: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidinyl group.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and cellular processes.
Industrial Applications: It may have applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)amine: This compound lacks the urea linkage and may have different biological activities and properties.
1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)carbamate: This compound features a carbamate linkage instead of a urea linkage, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-22-16-8-6-15(7-9-16)14-19-17(21)18-10-2-3-11-20-12-4-5-13-20/h6-9H,4-5,10-14H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWGDPEAQCSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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